molecular formula C8H5BrOS B15356150 4-Bromo-1-benzothiophen-7-ol

4-Bromo-1-benzothiophen-7-ol

Cat. No.: B15356150
M. Wt: 229.10 g/mol
InChI Key: FVRYPWBIBLCVCE-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophen-7-ol is an organic compound with the molecular formula C8H5BrS. It is a brominated derivative of benzothiophene, a sulfur-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-benzothiophen-7-ol can be synthesized through several methods, including:

  • Direct Bromination: Bromination of 1-benzothiophen-7-ol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • Sandmeyer Reaction: Conversion of 1-benzothiophen-7-ol to its diazonium salt followed by substitution with bromine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophen-7-ol undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-bromo-1-benzothiophen-6-ol.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.

Major Products Formed:

  • Oxidation: 4-Bromo-1-benzothiophen-7-one

  • Reduction: 4-Bromo-1-benzothiophen-6-ol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-benzothiophen-7-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-benzothiophen-7-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-1-benzothiophene

  • 4-Bromo-2-benzothiophene

  • 4-Bromo-3-benzothiophene

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Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI Key

FVRYPWBIBLCVCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1O)Br

Origin of Product

United States

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